molecular formula C4H12NO3P B097755 1-Amino-2-methylpropylphosphonic acid CAS No. 18108-24-2

1-Amino-2-methylpropylphosphonic acid

Cat. No. B097755
CAS RN: 18108-24-2
M. Wt: 153.12 g/mol
InChI Key: DGSLPJDIFKVSIB-UHFFFAOYSA-N
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Description

1-Amino-2-methylpropylphosphonic acid is a chemical compound with the molecular formula C4H12NO3P . It appears as a white crystal . The IUPAC name for this compound is [(1S)-1-amino-2-methylpropyl]phosphonic acid .


Molecular Structure Analysis

The molecular weight of 1-Amino-2-methylpropylphosphonic acid is 153.12 . The InChI key for this compound is DGSLPJDIFKVSIB-BYPYZUCNSA-N .


Physical And Chemical Properties Analysis

1-Amino-2-methylpropylphosphonic acid has a boiling point of 302.9 ºC and a melting point of 272-277 ºC . Its density is 1.295 g/cm3 .

Scientific Research Applications

Biodegradation and Bioconversion

  • Rhodospirillum toruloides strain enables the resolution of chemically synthesized racemic mixtures of chiral aminophosphonic acids, including 1-amino-2-methylpropylphosphonic acid. This process results in enantiomerically enriched mixtures, valuable for further applications in xenobiotics bioconversion (Żymańczyk-Duda et al., 2014).

Interaction Studies

  • Calorimetric studies of 1-amino-2-methylpropylphosphonic acid's interactions with urea in aqueous solutions at 298.15 K provide insights into the enthalpic interactions and stability of these compounds (Pałecz et al., 2014).

Synthetic Methodologies

  • A method for synthesizing amino-phosphonic acids, including 1-amino-2-methylpropylphosphonic acid, involves the reaction of ketones with dialkyl phosphites and ammonia. This method is applicable to a range of ketones (Medved' & Kabachnik, 1954).

Adhesion Promoter Research

  • Aminopropylphosphonic acid, closely related to 1-amino-2-methylpropylphosphonic acid, has been investigated as an adhesion promoter between aluminium alloy and epoxy amine adhesive, demonstrating its potential in material sciences (Wapner et al., 2008).

Antitumor Activity

  • Amino phosphonic acid derivatives of vinblastine, which include phosphonate derivatives structurally related to 1-amino-2-methylpropylphosphonic acid, have shown significant antitumor activities in vitro and in vivo, underlining their pharmaceutical importance (Lavielle et al., 1991).

C-P Bond Biodegradation

  • Pseudomonas aeruginosa can use 3-Aminopropylphosphonic acid, similar to 1-amino-2-methylpropylphosphonic acid, as a phosphorus source, undergoing biodegradation through the cleavage of the C-P bond (Cassaigne et al., 1976).

properties

IUPAC Name

(1-amino-2-methylpropyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSLPJDIFKVSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methylpropylphosphonic acid

CAS RN

18108-24-2
Record name 1-Amino-2-methylpropylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC117800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-AMINO-2-METHYLPROPYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X890E354UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
B Palecz, A Grala, Z Kudzin - Journal of Chemical & Engineering …, 2014 - ACS Publications
… The enthalpies of solution of 1-aminobutylphosphonic acid (Nval P ), 1-amino-2-methylpropylphosphonic acid (Val P ), 1-amino-3-(methylthio)propylphosphonic acid (Met P ), N-methyl-…
Number of citations: 10 pubs.acs.org
B Dhawan, D Redmore - Phosphorus and sulfur and the related …, 1987 - Taylor & Francis
… The major diastereoisomer 71b was converted into S-(+)-1-amino2-methylpropylphosphonic acid lb. (This corresponds to S-( -)-disodium 1amino-2-methyl-propylphosphonate, see …
Number of citations: 141 www.tandfonline.com
N Kmiecik, P Majewska, K Kozyra… - … , Sulfur, and Silicon …, 2018 - Taylor & Francis
… mechanism was proved for the oxidative deamination of 1-amino-2-methylpropylphosphonic acid (Val P ) 4 to 1… variabilis transformed 1-amino-2-methylpropylphosphonic acid (Val P ) 4. …
Number of citations: 3 www.tandfonline.com
E Żymańczyk-Duda, M Brzezińska-Rodak… - Applied biochemistry …, 2015 - Springer
… (73 % ee of (S)-1-amino-1-phenylmethylphosphonic acid, 51 % ee of (R)-1-amino-2-phenylethylphosphonic acid and 40 % ee of (S)-1-amino-2-methylpropylphosphonic acid). Products …
Number of citations: 6 link.springer.com
S Neale - Chemico-Biological Interactions, 1970 - Elsevier
l-Methionine-dependent ATP-PP 1 exchange catalyzed by a partially purified aminoacyl-tRNA synthetase preparation from rabbit reticulocytes had a K m (methionine) of 0.2 mM. The …
Number of citations: 21 www.sciencedirect.com
EK Baylis, CD Campbell, JG Dingwall - Journal of the Chemical …, 1984 - pubs.rsc.org
The synthesis of 1-aminoalkylphosphonous acids, isosteres of the protein amino acids, by addition of hypophosphorous acid to diphenylmethylimines is described. These analogues of …
Number of citations: 454 pubs.rsc.org
M Ordonez, JL Viveros-Ceballos, C Cativiela… - Tetrahedron, 2015 - Elsevier
Mario Ordóñez born in Tlaxcala, México. Received his Ph. D. in Chemistry from the University of Sevilla (Spain) in 1995. Since 1998 is Full Professor of Organic Chemistry at the …
Number of citations: 94 www.sciencedirect.com
W Goldeman, M Soroka - ARKIVOC, 2010 - arkat-usa.org
The reaction of phosphorus trichloride in acetic acid or phosphonic (phosphorous) acid in acetic anhydride, with N-(triphenylmethyl) alkanimines gives 1-acetylaminoalkylphosphonic …
Number of citations: 2 www.arkat-usa.org
M Ordónez, JL Viveros-Ceballos, C Cativiela… - Tetrahedron, 1745 - academia.edu
… resolution of 1-amino-2-methylpropylphosphonic acid (Æ)-6b with F. oxysporum strain (DSM 12646) cells, gave the optically pure (R)-1-amino-2-methylpropylphosphonic acid 6b. In all …
Number of citations: 1 www.academia.edu
R Grzywa, AM Sokol, M Sieńczyk… - Bioorganic & medicinal …, 2010 - Elsevier
A series of new aromatic monoesters of α-aminoaralkylphosphonic acids were synthesized by selective hydrolysis of corresponding aromatic diesters of α-aminoaralkylphosphonic acids…
Number of citations: 14 www.sciencedirect.com

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